molecular formula C10H12O2 B3047741 (2S)-2-methyl-3-phenylpropanoic acid CAS No. 14367-54-5

(2S)-2-methyl-3-phenylpropanoic acid

Cat. No. B3047741
Key on ui cas rn: 14367-54-5
M. Wt: 164.20 g/mol
InChI Key: MCIIDRLDHRQKPH-QMMMGPOBSA-N
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Patent
US06777567B2

Procedure details

4.73 mg (0.0126 mmol) of [Rh(NBD)2]BF4 and 12.2 mg (0.0131 mmol) of B1c are placed in a flask provided with a magnetic stirrer and blanketed with argon by repeatedly evacuating the flask and flushing it with argon. 5 ml of degassed methanol are then added and the mixture is stirred for 15 minutes. 0.405 g (2.497 mmol) of 2-methylcinnamic acid and 5 ml of degassed methanol are subsequently introduced into a 10 ml Schlenk flask filled with an argon atmosphere. Stirring is continued until a homogeneous solution is formed. The solution is injected by means of a steel capillary into a 50 ml steel autoclave filled with argon. Finally, 5 bar of hydrogen are introduced in three flushing cycles (argon 20 bar/hydrogen 20 bar). The hydrogenation is started by switching on the stirrer and is carried out at 25° C. The course of the reaction is followed via the hydrogen consumption (pressure decrease in the hydrogen reservoir). After a reaction time of 20 hours, the conversion is found to be complete. The enantiomeric purity of 2-methyl-3-phenylpropionic acid is 81.7% of (R).
[Compound]
Name
[Rh(NBD)2]BF4
Quantity
4.73 mg
Type
reactant
Reaction Step One
Quantity
0.405 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
steel
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C[C:2]1[CH:12]=[CH:11][CH:10]=[CH:9][C:3]=1[CH:4]=[CH:5][C:6]([OH:8])=[O:7].[H][H].[CH3:15]O>>[CH3:15][CH:5]([CH2:4][C:3]1[CH:2]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:6]([OH:8])=[O:7]

Inputs

Step One
Name
[Rh(NBD)2]BF4
Quantity
4.73 mg
Type
reactant
Smiles
Step Two
Name
Quantity
0.405 g
Type
reactant
Smiles
CC1=C(C=CC(=O)O)C=CC=C1
Name
Quantity
5 mL
Type
reactant
Smiles
CO
Step Three
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
steel
Quantity
50 mL
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
provided with a magnetic stirrer
CUSTOM
Type
CUSTOM
Details
by repeatedly evacuating the flask
CUSTOM
Type
CUSTOM
Details
flushing it with argon
ADDITION
Type
ADDITION
Details
5 ml of degassed methanol are then added
ADDITION
Type
ADDITION
Details
filled with an argon atmosphere
STIRRING
Type
STIRRING
Details
Stirring
CUSTOM
Type
CUSTOM
Details
is formed
ADDITION
Type
ADDITION
Details
filled with argon
CUSTOM
Type
CUSTOM
Details
is carried out at 25° C
CUSTOM
Type
CUSTOM
Details
The course of the reaction is followed via the hydrogen consumption (pressure decrease in the hydrogen reservoir)
CUSTOM
Type
CUSTOM
Details
After a reaction time of 20 hours
Duration
20 h

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
CC(C(=O)O)CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06777567B2

Procedure details

4.73 mg (0.0126 mmol) of [Rh(NBD)2]BF4 and 12.2 mg (0.0131 mmol) of B1c are placed in a flask provided with a magnetic stirrer and blanketed with argon by repeatedly evacuating the flask and flushing it with argon. 5 ml of degassed methanol are then added and the mixture is stirred for 15 minutes. 0.405 g (2.497 mmol) of 2-methylcinnamic acid and 5 ml of degassed methanol are subsequently introduced into a 10 ml Schlenk flask filled with an argon atmosphere. Stirring is continued until a homogeneous solution is formed. The solution is injected by means of a steel capillary into a 50 ml steel autoclave filled with argon. Finally, 5 bar of hydrogen are introduced in three flushing cycles (argon 20 bar/hydrogen 20 bar). The hydrogenation is started by switching on the stirrer and is carried out at 25° C. The course of the reaction is followed via the hydrogen consumption (pressure decrease in the hydrogen reservoir). After a reaction time of 20 hours, the conversion is found to be complete. The enantiomeric purity of 2-methyl-3-phenylpropionic acid is 81.7% of (R).
[Compound]
Name
[Rh(NBD)2]BF4
Quantity
4.73 mg
Type
reactant
Reaction Step One
Quantity
0.405 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
steel
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C[C:2]1[CH:12]=[CH:11][CH:10]=[CH:9][C:3]=1[CH:4]=[CH:5][C:6]([OH:8])=[O:7].[H][H].[CH3:15]O>>[CH3:15][CH:5]([CH2:4][C:3]1[CH:2]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:6]([OH:8])=[O:7]

Inputs

Step One
Name
[Rh(NBD)2]BF4
Quantity
4.73 mg
Type
reactant
Smiles
Step Two
Name
Quantity
0.405 g
Type
reactant
Smiles
CC1=C(C=CC(=O)O)C=CC=C1
Name
Quantity
5 mL
Type
reactant
Smiles
CO
Step Three
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
steel
Quantity
50 mL
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
provided with a magnetic stirrer
CUSTOM
Type
CUSTOM
Details
by repeatedly evacuating the flask
CUSTOM
Type
CUSTOM
Details
flushing it with argon
ADDITION
Type
ADDITION
Details
5 ml of degassed methanol are then added
ADDITION
Type
ADDITION
Details
filled with an argon atmosphere
STIRRING
Type
STIRRING
Details
Stirring
CUSTOM
Type
CUSTOM
Details
is formed
ADDITION
Type
ADDITION
Details
filled with argon
CUSTOM
Type
CUSTOM
Details
is carried out at 25° C
CUSTOM
Type
CUSTOM
Details
The course of the reaction is followed via the hydrogen consumption (pressure decrease in the hydrogen reservoir)
CUSTOM
Type
CUSTOM
Details
After a reaction time of 20 hours
Duration
20 h

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
CC(C(=O)O)CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06777567B2

Procedure details

4.73 mg (0.0126 mmol) of [Rh(NBD)2]BF4 and 12.2 mg (0.0131 mmol) of B1c are placed in a flask provided with a magnetic stirrer and blanketed with argon by repeatedly evacuating the flask and flushing it with argon. 5 ml of degassed methanol are then added and the mixture is stirred for 15 minutes. 0.405 g (2.497 mmol) of 2-methylcinnamic acid and 5 ml of degassed methanol are subsequently introduced into a 10 ml Schlenk flask filled with an argon atmosphere. Stirring is continued until a homogeneous solution is formed. The solution is injected by means of a steel capillary into a 50 ml steel autoclave filled with argon. Finally, 5 bar of hydrogen are introduced in three flushing cycles (argon 20 bar/hydrogen 20 bar). The hydrogenation is started by switching on the stirrer and is carried out at 25° C. The course of the reaction is followed via the hydrogen consumption (pressure decrease in the hydrogen reservoir). After a reaction time of 20 hours, the conversion is found to be complete. The enantiomeric purity of 2-methyl-3-phenylpropionic acid is 81.7% of (R).
[Compound]
Name
[Rh(NBD)2]BF4
Quantity
4.73 mg
Type
reactant
Reaction Step One
Quantity
0.405 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
steel
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C[C:2]1[CH:12]=[CH:11][CH:10]=[CH:9][C:3]=1[CH:4]=[CH:5][C:6]([OH:8])=[O:7].[H][H].[CH3:15]O>>[CH3:15][CH:5]([CH2:4][C:3]1[CH:2]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:6]([OH:8])=[O:7]

Inputs

Step One
Name
[Rh(NBD)2]BF4
Quantity
4.73 mg
Type
reactant
Smiles
Step Two
Name
Quantity
0.405 g
Type
reactant
Smiles
CC1=C(C=CC(=O)O)C=CC=C1
Name
Quantity
5 mL
Type
reactant
Smiles
CO
Step Three
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
steel
Quantity
50 mL
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
provided with a magnetic stirrer
CUSTOM
Type
CUSTOM
Details
by repeatedly evacuating the flask
CUSTOM
Type
CUSTOM
Details
flushing it with argon
ADDITION
Type
ADDITION
Details
5 ml of degassed methanol are then added
ADDITION
Type
ADDITION
Details
filled with an argon atmosphere
STIRRING
Type
STIRRING
Details
Stirring
CUSTOM
Type
CUSTOM
Details
is formed
ADDITION
Type
ADDITION
Details
filled with argon
CUSTOM
Type
CUSTOM
Details
is carried out at 25° C
CUSTOM
Type
CUSTOM
Details
The course of the reaction is followed via the hydrogen consumption (pressure decrease in the hydrogen reservoir)
CUSTOM
Type
CUSTOM
Details
After a reaction time of 20 hours
Duration
20 h

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
CC(C(=O)O)CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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